[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester
CAS No.: 1456806-44-2
Cat. No.: VC2790363
Molecular Formula: C19H33N3O4
Molecular Weight: 367.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1456806-44-2 |
|---|---|
| Molecular Formula | C19H33N3O4 |
| Molecular Weight | 367.5 g/mol |
| IUPAC Name | tert-butyl N-[6-[[5-oxo-5-(prop-2-ynylamino)pentanoyl]amino]hexyl]carbamate |
| Standard InChI | InChI=1S/C19H33N3O4/c1-5-13-20-16(23)11-10-12-17(24)21-14-8-6-7-9-15-22-18(25)26-19(2,3)4/h1H,6-15H2,2-4H3,(H,20,23)(H,21,24)(H,22,25) |
| Standard InChI Key | UPNXBQTXILVXEZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCC(=O)NCC#C |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCC(=O)NCC#C |
Introduction
Chemical Identity and Physical Properties
[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester is classified as a carbamate derivative with multiple functional groups that contribute to its chemical reactivity and potential biological activities. The compound has been documented in various chemical databases and is recognized for its structural complexity.
The compound possesses several key identifiers and physical properties that are essential for its characterization and study in laboratory settings. It is registered with the Chemical Abstracts Service (CAS) under the number 1456806-44-2, which serves as its unique identifier in chemical databases and literature. Additionally, it is cataloged in the PubChem database with the CID 131750260 . These identifiers facilitate tracking of research and applications related to this specific molecule across scientific literature.
The molecular formula of this compound is C19H33N3O4, corresponding to a molecular weight of 367.5 g/mol . This moderate molecular weight places it in a range that is often favorable for pharmaceutical applications, as it balances between being small enough for potential cellular penetration and large enough to accommodate multiple functional groups for specific interactions.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of [6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester:
The compound's XLogP3-AA value of 1.3 suggests moderate lipophilicity, which indicates potential for both aqueous solubility and membrane permeability . This balanced property is often desirable in drug candidates as it may facilitate both distribution in aqueous bodily fluids and penetration of lipid-based cellular membranes.
The presence of 3 hydrogen bond donors and 4 hydrogen bond acceptors suggests that this molecule can form multiple hydrogen bonds with biological targets, which may contribute to specific molecular recognition events . Furthermore, the 14 rotatable bonds indicate significant conformational flexibility, potentially allowing the molecule to adapt its three-dimensional structure to optimize interactions with biological targets .
Structural Characteristics and Synthesis
Structural Features
[6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester contains several distinctive structural elements that define its chemical behavior and potential applications. The molecule can be conceptually divided into three main components:
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A terminal tert-butoxycarbonyl (Boc) protecting group, which is a common protecting group for amines in organic synthesis
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A hexyl chain spacer that provides flexibility and distance between functional groups
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A prop-2-ynylcarbamoyl-butyrylamino moiety that includes an alkyne functional group
The presence of the alkyne group (prop-2-ynyl) is particularly noteworthy as it provides a site for potential click chemistry applications, which are widely used in bioconjugation and pharmaceutical development. The multiple amide bonds (carbamoyl groups) can participate in hydrogen bonding, which may influence the compound's interactions with biological targets.
| Potential Activity | Structural Feature Contributing | Confidence Level | Reference |
|---|---|---|---|
| Anti-inflammatory | Carbamate and amide functionalities | Moderate | |
| Anti-cancer | Alkyne group for targeted conjugation | Moderate | |
| Enzyme inhibition | Multiple amide bonds for target binding | Low to Moderate | |
| Immunomodulation | Flexible chain with potential for protein binding | Low | Inferred from |
It should be emphasized that these activities represent potential areas for investigation rather than confirmed properties of [6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester itself. Further research, including in vitro and potentially in vivo testing, would be necessary to establish the actual biological activities of this specific compound.
Research Status and Future Directions
Future Research Directions
Several promising avenues for future research on [6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester can be identified:
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Development of optimized synthetic routes with improved yields and purity
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Exploration of structure-activity relationships through systematic modification of functional groups
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Investigation of specific biological activities through in vitro screening
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Exploration of applications in click chemistry for bioconjugation
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Evaluation of potential pharmaceutical applications based on the compound's structural features
Comparative Analysis with Related Compounds
Structural Analogues
Several compounds share structural similarities with [6-(4-Prop-2-ynylcarbamoyl-butyrylamino)-hexyl]-carbamic acid tert-butyl ester, particularly other tert-butyl carbamates. These analogues can provide context for understanding the potential properties and applications of the compound of interest.
Some notable structural analogues mentioned in the search results include:
While these compounds differ in their complete structures, they share the common feature of a tert-butoxycarbonyl protecting group attached to an amine, which is a key structural element in many synthetic intermediates used in pharmaceutical research.
Functional Group Contributions
This combination of functional groups creates a molecule with diverse chemical reactivity and potential for selective interactions with biological targets, particularly when considering its hydrogen bonding capabilities and conformational flexibility.
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